molecular formula C12H14N2O2 B6617141 2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3h-pyrazol-3-one CAS No. 442872-58-4

2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3h-pyrazol-3-one

Cat. No.: B6617141
CAS No.: 442872-58-4
M. Wt: 218.25 g/mol
InChI Key: SSXSNEUANSULLJ-UHFFFAOYSA-N
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Description

2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 3-keto pyrazole core substituted with a 4-isopropoxyphenyl group at the 5-position. Pyrazolones are heterocyclic compounds widely studied for their diverse applications in pharmaceuticals, dyes, and agrochemicals.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(15)14-13-11/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSNEUANSULLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3h-pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3h-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and functionalized phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3h-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The pathways involved in these effects include the modulation of inflammatory mediators and the inhibition of prostaglandin synthesis.

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Name (CAS No.) R5 Substituent R4 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-(1-methylethoxy)phenyl H ~288.3<sup>*</sup> High lipophilicity due to isopropoxy
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 66076-78-6) 4-Methylphenyl H 228.3 Simpler structure; lower steric hindrance
Solvent Yellow 72 (CAS 6334-24-3) 4-(2-Methoxyphenyl)diazenyl 5-Methyl 344.4 Azo dye; chromophore for color applications
5-Methyl-2-phenyl-4-(3-trifluoromethyl-phenylazo)-2,4-dihydro-pyrazol-3-one 3-Trifluoromethylphenyldiazenyl 5-Methyl 353.3 Electron-withdrawing CF3 group enhances stability
5-Ethoxy-2-phenyl-4-[(3-pyridinylmethyl)amino]methylene analog (CAS 1341039-87-9) Ethoxy Pyridinylmethyleneamino 322.4 Polar substituents improve solubility

<sup>*</sup>Calculated based on molecular formula.

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize the pyrazolone ring, whereas electron-donating groups (e.g., isopropoxy) may alter tautomeric equilibria .

Functional and Application Differences

  • Dyes : Azo-substituted pyrazolones (e.g., Sudan Yellow 3G , Solvent Yellow 72 ) are widely used as dyes due to their intense color and stability. The target compound lacks an azo group, limiting its utility in this domain.
  • Pharmaceuticals: Pyrazolones with polar substituents (e.g., pyridinylmethyleneamino ) show enhanced solubility for drug formulation. The isopropoxy group in the target compound may improve metabolic stability compared to methoxy analogs .
  • Agrochemicals : Trifluoromethyl-substituted pyrazolones (e.g., ) are common in pesticides due to their resistance to degradation. The target compound’s isopropoxy group may offer similar advantages .

Biological Activity

2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyrazolone derivatives known for their pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OC_{13}H_{16}N_2O, with a molecular weight of approximately 232.28 g/mol. The compound features a pyrazolone ring substituted with a methylethoxy group and a phenyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Studies have demonstrated that pyrazolone derivatives exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. For instance, a study highlighted the synthesis of several pyrazolone derivatives and their evaluation against common bacterial strains, showing promising results for some compounds in inhibiting bacterial growth .
  • Analgesic and Anti-inflammatory Effects : Pyrazolone derivatives are often explored for their analgesic properties. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent pain relief . The specific activity of this compound in this regard requires further detailed pharmacological studies.
  • Neuroprotective Properties : Some studies suggest that certain pyrazolone compounds may offer neuroprotective effects. For example, Edaravone (a closely related compound) has been shown to scavenge free radicals and protect neuronal cells from oxidative stress . While direct evidence for the neuroprotective effects of this compound is limited, its structural similarity to Edaravone suggests potential in this area.

Case Study 1: Antimicrobial Evaluation

In a recent study published in ResearchGate, the antimicrobial activity of various synthesized pyrazolone derivatives was assessed. Among the tested compounds, several exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the pyrazolone structure could enhance antimicrobial efficacy .

Case Study 2: Analgesic Activity

A pharmacological investigation into the analgesic properties of pyrazolone derivatives indicated that specific substitutions on the pyrazolone ring could lead to increased potency in pain models. The study utilized animal models to assess pain response following administration of these compounds, noting significant reductions in pain behavior compared to controls .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnalgesicPain relief via COX inhibition
NeuroprotectivePotential antioxidant effects

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